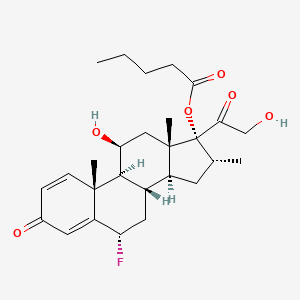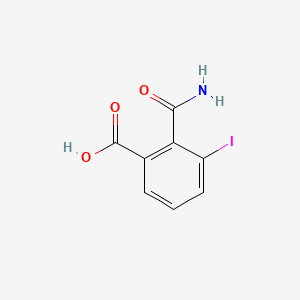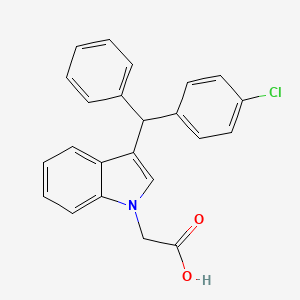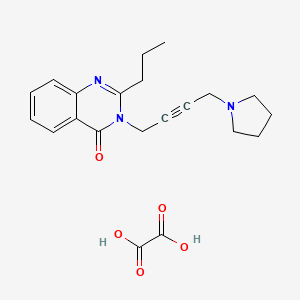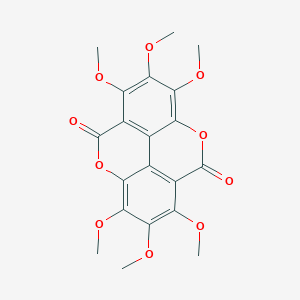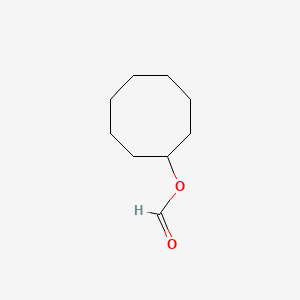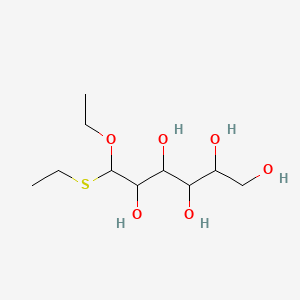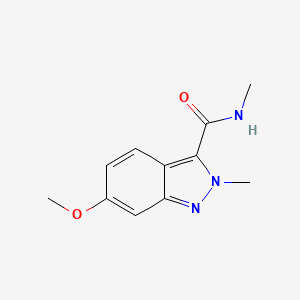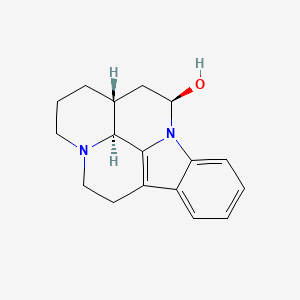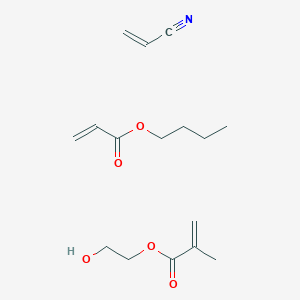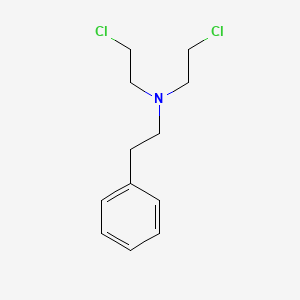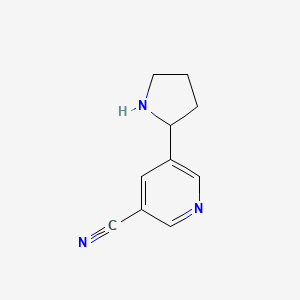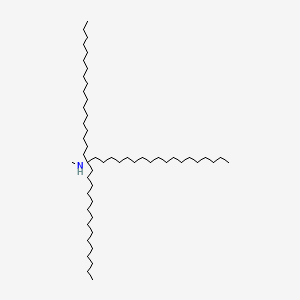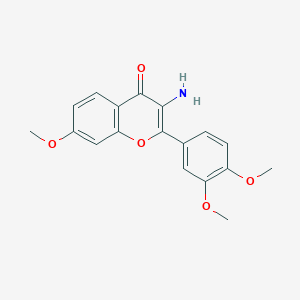
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- typically involves multi-step organic reactions. Common starting materials might include 3,4-dimethoxybenzaldehyde and 7-methoxy-4h-1-benzopyran-4-one. The synthesis may involve:
Condensation Reactions: To form the core benzopyran structure.
Amination Reactions: To introduce the amino group.
Methoxylation: To add methoxy groups at specific positions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- can undergo various chemical reactions, including:
Oxidation: To form corresponding oxides.
Reduction: To reduce functional groups.
Substitution: Such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action for 4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases to affect replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavonoids: Natural compounds with similar benzopyran structures.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Isoflavones: Compounds with structural similarities and potential therapeutic applications.
Uniqueness
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzopyran derivatives.
Eigenschaften
Molekularformel |
C18H17NO5 |
|---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
3-amino-2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H17NO5/c1-21-11-5-6-12-14(9-11)24-18(16(19)17(12)20)10-4-7-13(22-2)15(8-10)23-3/h4-9H,19H2,1-3H3 |
InChI-Schlüssel |
IKSRJDQJBHXSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


